2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one typically involves the bromination of benzo[d]thiazole derivatives. One common method includes the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include thiourea, acetonitrile, and various oxidizing or reducing agents. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation with thiourea can yield thiazole derivatives, while substitution reactions can produce a variety of substituted thiazoles.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a quorum sensing inhibitor in Gram-negative bacteria.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit quorum sensing in bacteria by interfering with the LasB system . In cancer research, it may exert its effects by inducing apoptosis in cancer cells through specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- Benzo[d]thiazole-2-thiol
- 2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline
- Thiazolo[4,5-b]pyridines
Uniqueness
What sets 2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one apart is its specific bromine substitution, which can significantly alter its chemical reactivity and biological activity compared to other thiazole derivatives. This unique structure allows it to be used in specialized applications, particularly in medicinal chemistry and biological research.
Eigenschaften
Molekularformel |
C7H6BrNOS |
---|---|
Molekulargewicht |
232.10 g/mol |
IUPAC-Name |
2-bromo-5,7-dihydro-4H-1,3-benzothiazol-6-one |
InChI |
InChI=1S/C7H6BrNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3H2 |
InChI-Schlüssel |
XHDZLGMKYSVJQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CC1=O)SC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.